molecular formula C199H322N60O53S B612573 Pituitary Adenylate Cyclase Activating Polypeptide 38 CAS No. 137061-48-4

Pituitary Adenylate Cyclase Activating Polypeptide 38

Número de catálogo: B612573
Número CAS: 137061-48-4
Peso molecular: 4435 g/mol
Clave InChI: SIOKKMOWMDCVKB-RGBLINGASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

PACAP38 primarily targets the PAC1 receptor, which is mainly expressed in the central nervous system (CNS) . It also interacts with the VPAC1 and VPAC2 receptors, which are primarily coupled to adenylyl cyclase and widely distributed in peripheral tissues . These receptors play a significant role in various physiological functions, including stress regulation, affective processing, neuroprotection, and cognition .

Mode of Action

PACAP38 regulates neuronal physiology and transcription through Gs/Gq-coupled receptors . It binds selectively to the PAC1 receptor, promoting adipogenic differentiation of adipose-derived stem cells (ADSCs) by activating the ERK signaling pathway and elevating cell proliferation during the postconfluent mitosis stage .

Biochemical Pathways

PACAP38 is involved in the cAMP/PKA signaling cascade, which is a major pathway involved in the survival-enhancing effect of PACAP against apoptosis . It also plays a role in the ERK signaling pathway, promoting adipogenic differentiation of ADSCs .

Pharmacokinetics

It’s known that pacap38 is a highly conserved neuropeptide that modulates several physiological functions in the periphery and cns via class b g-protein coupled receptors .

Result of Action

PACAP38 has been linked to various physiological and pathological activities. It has been associated with maladaptive threat learning and pathological stress and fear in post-traumatic stress disorder (PTSD) . It also improves the adipogenic differentiation efficiency of ADSCs, promoting the accumulation of lipid droplets and triglycerides, and the expression of adipocyte protein biomarkers PPARγ and C/EBPa .

Action Environment

The action of PACAP38 can be influenced by various environmental factors. For instance, it has been demonstrated that PACAP38 gene-deficient mice develop dry eye-like symptoms such as corneal keratinization and tear reduction . Furthermore, PACAP38 eye drops stimulate tear secretion via an adenylyl cyclase/cyclic adenylyl cyclase monophosphate/protein kinase A (AC/cAMP/PKA) cascade . This suggests that the environment and physiological state of the organism can influence the action, efficacy, and stability of PACAP38.

Safety and Hazards

PACAP38 is implicated in the pathophysiology of migraine and post-traumatic stress disorder whereas an outstanding protective potential has been established in ischemia and in Alzheimer’s disease . PACAP receptors could mediate opposing effects both in cancers and in inflammation . Therefore, the duration and concentrations of PACAP agents must be carefully set at any application to avoid unwanted consequences .

Direcciones Futuras

An enormous amount of data has accumulated since its discovery in 1989 and the first clinical trials are dated in 2017 . Future studies will examine more closely the role of PACAP38 in regulation of malignantly transformed cells, as well as in regulation of immune function . The versatility of PACAP38 actions suggests its potential therapeutic usage in several pathological conditions .

Análisis Bioquímico

Biochemical Properties

Pituitary Adenylate Cyclase Activating Polypeptide 38 interacts with several enzymes, proteins, and other biomolecules to exert its effects. It primarily binds to three G protein-coupled receptors: PAC1, VPAC1, and VPAC2 . These interactions lead to the activation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). This cascade further activates protein kinase A (PKA), which phosphorylates various target proteins, thereby modulating their activity . Additionally, this compound has been shown to interact with the extracellular signal-regulated kinase (ERK) signaling pathway, influencing cell proliferation and differentiation .

Cellular Effects

This compound has diverse effects on various cell types and cellular processes. In neurons, it promotes survival and differentiation, offering neuroprotection against ischemic injury and neurodegenerative diseases . In immune cells, it modulates cytokine production and inhibits inflammatory responses . The compound also influences cell signaling pathways, such as the cAMP/PKA and ERK pathways, leading to changes in gene expression and cellular metabolism . For instance, it has been shown to stimulate the secretion of digestive juices and regulate smooth muscle contraction in the gastrointestinal tract .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PAC1, VPAC1, and VPAC2 receptors, which are coupled to G proteins . Upon binding, these receptors activate adenylate cyclase, increasing cAMP levels. The elevated cAMP activates PKA, which then phosphorylates various target proteins, leading to changes in their activity . Additionally, this compound can activate the ERK signaling pathway, promoting cell proliferation and differentiation . These molecular interactions result in the modulation of gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged neuroprotection and modulation of immune responses . Its stability and degradation rates can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to promote neuroprotection and enhance cognitive functions . At higher doses, it can lead to adverse effects such as increased anxiety and altered stress responses . The compound’s therapeutic window is therefore critical for its potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It regulates sugar and lipid metabolism by interacting with enzymes such as adenylate cyclase and protein kinase A . The compound also influences the ERK signaling pathway, which plays a role in cell proliferation and differentiation . These interactions affect metabolic flux and metabolite levels, contributing to its diverse physiological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to specific receptors on the cell surface, facilitating its internalization and subsequent distribution to different cellular compartments . The compound can also interact with transporters and binding proteins, influencing its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can translocate to the nucleus upon activation . This translocation is mediated by targeting signals and post-translational modifications, which direct the compound to specific compartments or organelles . The localization of this compound within cells influences its ability to modulate gene expression and cellular functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pituitary Adenylate Cyclase Activating Polypeptide 38 can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis requires specific reaction conditions, including the use of coupling reagents like N,N’-diisopropylcarbodiimide and activators such as 1-hydroxybenzotriazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-phase peptide synthesis. This method is advantageous due to its efficiency and ability to produce high-purity peptides . The process is automated, allowing for the rapid and consistent production of the compound .

Propiedades

{ "Design of the Synthesis Pathway": [ "The synthesis pathway of Pituitary Adenylate Cyclase Activating Polypeptide 38 involves solid-phase peptide synthesis.", "The peptide is assembled by sequentially adding protected amino acid derivatives to a solid support.", "The protecting groups are removed after each coupling step to allow for the next amino acid to be added.", "The peptide is then cleaved from the solid support and the protecting groups are removed.", "The final product is purified by high-performance liquid chromatography (HPLC)." ], "Starting Materials": [ "Fmoc-protected amino acid derivatives (e.g. Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH)", "Resin with a linker (e.g. Wang resin, Rink amide resin)", "Coupling reagents (e.g. HBTU, HATU)", "Deprotecting reagents (e.g. piperidine, trifluoroacetic acid)" ], "Reaction": [ "Attach the first Fmoc-protected amino acid derivative to the resin via the linker.", "Remove the Fmoc protecting group with piperidine.", "Couple the next Fmoc-protected amino acid derivative to the growing peptide chain using a coupling reagent.", "Repeat steps 2-3 until the desired sequence is obtained.", "Cleave the peptide from the resin and remove the protecting groups with trifluoroacetic acid.", "Purify the final product by HPLC." ] }

Número CAS

137061-48-4

Fórmula molecular

C199H322N60O53S

Peso molecular

4435 g/mol

Nombre IUPAC

(3S)-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C199H322N60O53S/c1-18-107(12)160(255-154(273)97-224-169(285)144(92-155(274)275)248-190(306)146(98-260)252-166(282)122(207)90-117-94-218-101-225-117)195(311)250-142(85-112-39-20-19-21-40-112)188(304)259-161(111(16)263)196(312)251-145(93-156(276)277)187(303)254-148(100-262)191(307)246-141(89-116-57-65-121(267)66-58-116)185(301)253-147(99-261)189(305)237-131(49-37-80-220-198(214)215)177(293)244-139(87-114-53-61-119(265)62-54-114)183(299)236-130(48-36-79-219-197(212)213)174(290)232-125(43-24-31-74-202)171(287)239-134(68-70-150(209)269)179(295)240-135(71-82-313-17)170(286)227-110(15)165(281)256-157(104(6)7)192(308)241-128(46-27-34-77-205)173(289)233-127(45-26-33-76-204)175(291)245-140(88-115-55-63-120(266)64-56-115)184(300)243-137(84-103(4)5)181(297)228-108(13)163(279)226-109(14)164(280)257-158(105(8)9)194(310)249-136(83-102(2)3)168(284)223-95-152(271)229-124(42-23-30-73-201)167(283)222-96-153(272)230-138(86-113-51-59-118(264)60-52-113)182(298)235-126(44-25-32-75-203)172(288)238-133(67-69-149(208)268)178(294)234-132(50-38-81-221-199(216)217)180(296)258-159(106(10)11)193(309)242-129(47-28-35-78-206)176(292)247-143(91-151(210)270)186(302)231-123(162(211)278)41-22-29-72-200/h19-21,39-40,51-66,94,101-111,122-148,157-161,260-267H,18,22-38,41-50,67-93,95-100,200-207H2,1-17H3,(H2,208,268)(H2,209,269)(H2,210,270)(H2,211,278)(H,218,225)(H,222,283)(H,223,284)(H,224,285)(H,226,279)(H,227,286)(H,228,297)(H,229,271)(H,230,272)(H,231,302)(H,232,290)(H,233,289)(H,234,294)(H,235,298)(H,236,299)(H,237,305)(H,238,288)(H,239,287)(H,240,295)(H,241,308)(H,242,309)(H,243,300)(H,244,293)(H,245,291)(H,246,307)(H,247,292)(H,248,306)(H,249,310)(H,250,311)(H,251,312)(H,252,282)(H,253,301)(H,254,303)(H,255,273)(H,256,281)(H,257,280)(H,258,296)(H,259,304)(H,274,275)(H,276,277)(H4,212,213,219)(H4,214,215,220)(H4,216,217,221)/t107-,108-,109-,110-,111+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,157-,158-,159-,160-,161-/m0/s1

Clave InChI

SIOKKMOWMDCVKB-RGBLINGASA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N

SMILES canónico

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N

Secuencia

One Letter Code: HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2

Sinónimos

Pituitary Adenylate Cyclase Activating Polypeptide 38

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.